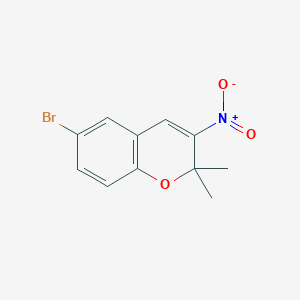![molecular formula C14H9Cl3O B14609131 4-[2,2-Dichloro-1-(4-chlorophenyl)ethenyl]phenol CAS No. 60805-35-8](/img/structure/B14609131.png)
4-[2,2-Dichloro-1-(4-chlorophenyl)ethenyl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2,2-Dichloro-1-(4-chlorophenyl)ethenyl]phenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a phenolic hydroxyl group and a dichlorinated ethenyl group attached to a chlorinated phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2,2-Dichloro-1-(4-chlorophenyl)ethenyl]phenol typically involves the reaction of 4-chlorophenylacetylene with dichloromethane in the presence of a base such as potassium hydroxide. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. similar compounds are often produced using large-scale organic synthesis techniques involving chlorination and phenol functionalization.
Analyse Des Réactions Chimiques
Types of Reactions
4-[2,2-Dichloro-1-(4-chlorophenyl)ethenyl]phenol undergoes various types of chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The ethenyl group can be reduced to form the corresponding ethane derivative.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Ethane derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
Applications De Recherche Scientifique
4-[2,2-Dichloro-1-(4-chlorophenyl)ethenyl]phenol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems due to its structural similarity to certain pesticides.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-[2,2-Dichloro-1-(4-chlorophenyl)ethenyl]phenol involves its interaction with biological molecules. The phenolic hydroxyl group can form hydrogen bonds with proteins and enzymes, potentially altering their function. The dichlorinated ethenyl group may interact with cellular membranes, affecting their integrity and function. The exact molecular targets and pathways involved are still under investigation .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-[2,2-Dichloro-1-(4-methoxyphenyl)ethenyl]phenol
- 2,4-Dichloro-1-[2-chloro-1-(4-chlorophenyl)ethenyl]benzene
Uniqueness
4-[2,2-Dichloro-1-(4-chlorophenyl)ethenyl]phenol is unique due to its specific combination of a phenolic hydroxyl group and a dichlorinated ethenyl group attached to a chlorinated phenyl ring. This structure imparts distinct chemical and biological properties that differentiate it from other similar compounds.
Propriétés
Numéro CAS |
60805-35-8 |
|---|---|
Formule moléculaire |
C14H9Cl3O |
Poids moléculaire |
299.6 g/mol |
Nom IUPAC |
4-[2,2-dichloro-1-(4-chlorophenyl)ethenyl]phenol |
InChI |
InChI=1S/C14H9Cl3O/c15-11-5-1-9(2-6-11)13(14(16)17)10-3-7-12(18)8-4-10/h1-8,18H |
Clé InChI |
AUBAESARBOFRRH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(=C(Cl)Cl)C2=CC=C(C=C2)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Methanone, (5-methoxy-2-phenyl-1-propyl-1H-benz[g]indol-3-yl)phenyl-](/img/structure/B14609075.png)


![1-[(Cyclopent-2-en-1-yl)oxy]-4-methoxybenzene](/img/structure/B14609102.png)



![2,2-Dimethylbicyclo[2.2.2]octane](/img/structure/B14609119.png)


